methyl 5-methyl-1H-indazole-4-carboxylate

Description

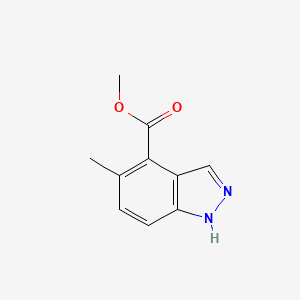

Structure

2D Structure

Properties

IUPAC Name |

methyl 5-methyl-1H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-3-4-8-7(5-11-12-8)9(6)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPHSOOQQVFEEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NN=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-methyl-1H-indazole-4-carboxylate is a compound that belongs to the indazole family, which has garnered attention due to its diverse biological activities. Indazoles are known for their pharmacological properties, including antibacterial, antifungal, and anti-inflammatory effects. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C10H10N2O2

- Molecular Weight : Approximately 178.20 g/mol

- Functional Groups : Methyl group at the 5-position and a carboxylate group at the 4-position of the indazole ring.

Table 1: Structural Comparison of Indazole Derivatives

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | Not available | Methyl at position 5, carboxylate at position 4 |

| Methyl 1H-indazole-5-carboxylate | 192945-49-6 | Ester derivative with methyl group |

| Methyl 5-bromo-1H-indazole-4-carboxylate | 59145907 | Bromine substitution at position 5 |

Anti-inflammatory Effects

The anti-inflammatory properties of indazoles have been documented in various studies. Compounds within this family may modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenases (COXs) and lipoxygenases (LOXs). While direct evidence for this compound's anti-inflammatory activity is lacking, its potential to interact with these pathways warrants further investigation .

The exact mechanism of action for this compound remains to be elucidated. However, it is hypothesized that the compound may interact with specific proteins involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis. Such interactions could be mediated through binding affinity studies with enzymes or receptors that play crucial roles in these processes .

Study on Indazole Derivatives as ASK1 Inhibitors

A notable study investigated a series of indazole derivatives as inhibitors of apoptosis signal-regulating kinase 1 (ASK1), which is implicated in stress-induced apoptosis. The research identified several compounds with significant inhibitory effects on ASK1 activity, suggesting that similar derivatives, including this compound, may exhibit comparable biological activities .

In Silico Studies

Computational modeling and molecular docking studies have been conducted to predict the binding affinity of indazole derivatives to various biological targets. These studies emphasize the importance of structural features in determining the biological activity of these compounds. The presence of both a methyl group and a carboxylic acid group in this compound could enhance its interaction with target proteins compared to other derivatives lacking these features .

Future Directions for Research

Given the limited research available on this compound, future studies should focus on:

- In vitro and in vivo evaluations : To assess antibacterial, antifungal, and anti-inflammatory activities.

- Mechanistic studies : To elucidate the specific pathways influenced by this compound.

- Safety and toxicity assessments : To establish safety profiles necessary for potential therapeutic applications.

Scientific Research Applications

Pharmaceutical Applications

Methyl 5-methyl-1H-indazole-4-carboxylate exhibits potential in drug development due to its structural similarity to other biologically active indazole derivatives. The following applications have been identified:

- Anticancer Agents : Indazole derivatives have shown promise as anticancer agents. This compound may serve as a precursor for synthesizing compounds that inhibit cancer cell proliferation. For instance, related compounds have been investigated for their ability to target specific pathways in cancer cells, leading to apoptosis or cell cycle arrest .

- Antimicrobial Activity : Research indicates that indazole derivatives can possess antibacterial and antifungal properties. This compound may interact with microbial enzymes or receptors, potentially disrupting their function.

- Neuropharmacology : The compound may also be explored for its effects on the central nervous system, particularly as a potential modulator of neurotransmitter systems. Its structural characteristics could influence binding affinities to various receptors involved in neurological processes .

Synthetic Chemistry Applications

This compound is utilized as a building block in synthetic organic chemistry:

- Synthesis of Complex Molecules : The compound can be employed in various synthetic routes to create more complex indazole derivatives. For example, it has been used in palladium-catalyzed reactions to produce arylated products with moderate yields .

- Reagent in Organic Reactions : Its carboxylate group allows it to participate in nucleophilic substitutions and coupling reactions, making it valuable for creating diverse chemical entities .

Biochemical Applications

In biochemical research, this compound serves as a useful tool:

- Cell Culture Studies : The compound functions as a non-ionic organic buffering agent in cell cultures, maintaining pH levels conducive for various biological assays .

- Mechanistic Studies : Interaction studies involving this compound can help elucidate its mechanism of action at the molecular level, particularly regarding its binding affinities with enzymes or receptors involved in cellular signaling pathways .

Case Studies and Research Findings

Several studies highlight the practical applications of this compound:

- Study on Anticancer Properties : A recent investigation demonstrated that derivatives of this compound exhibited significant cytotoxic effects against multidrug-resistant cancer cell lines, suggesting its potential as an anticancer agent .

- Synthesis and Characterization : Research focusing on the synthesis of this compound revealed efficient methodologies for producing this compound, which can be further modified to enhance its biological activity .

Comparison with Similar Compounds

Methyl 4-amino-1H-indazole-5-carboxylate

Molecular Formula : C₉H₉N₃O₂

Molar Mass : 191.19 g/mol

Key Differences :

- Substituents: An amino group (-NH₂) at the 4-position vs. a methyl ester (-COOCH₃) at the 4-position in the target compound.

- Positional Isomerism : The carboxylate group is at the 5-position here, whereas it is at the 4-position in methyl 5-methyl-1H-indazole-4-carboxylate.

Physical Properties :

- Density : 1.413 ± 0.06 g/cm³ (predicted)

- Boiling Point : 408.8 ± 25.0 °C (predicted)

- pKa : 14.41 ± 0.40 (predicted)

Synthetic Accessibility: Synthesized via condensation of 3-formylindole derivatives with aminothiazolones under reflux in acetic acid, followed by recrystallization .

Methyl 3-methyl-1-oxo-1,2-dihydroisoquinoline-6-carboxylate

Molecular Formula: C₁₂H₁₁NO₃ Molar Mass: 217.22 g/mol Key Differences:

- Core Structure: Isoquinoline (fused benzene and pyridine rings) vs. indazole (fused benzene and pyrazole rings).

- Functional Groups : A ketone (-CO-) at the 1-position and a methyl ester at the 6-position.

Applications: This compound, synthesized via COware®-assisted carboxylation, serves as a precursor in dihydroisoquinoline-based drug candidates. The electron-withdrawing ketone group may reduce aromaticity compared to indazole derivatives, altering reactivity .

3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid Derivatives

Molecular Formula : Varies (e.g., C₁₄H₁₀N₄O₃S for the base structure).

Key Differences :

- Hybrid Structure : Combines indole and thiazole moieties.

- Substituents : A thiazol-5-ylidene group at the 3-position and a carboxylic acid at the 2-position.

Structural and Functional Analysis

Molecular Geometry and Hydrogen Bonding

- This compound’s planar indazole core allows for π-π stacking interactions, while the methyl ester enhances lipophilicity.

- In contrast, the amino group in methyl 4-amino-1H-indazole-5-carboxylate facilitates hydrogen bonding, as described in Etter’s graph set analysis for crystal engineering .

Crystallographic Validation

Tools like SHELXL and WinGX/ORTEP are critical for resolving anisotropic displacement parameters and validating hydrogen-bonding networks. The methyl group’s steric effects may lead to distinct crystal packing compared to amino-substituted analogs .

Q & A

Q. What are the degradation pathways of this compound under oxidative or photolytic conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.